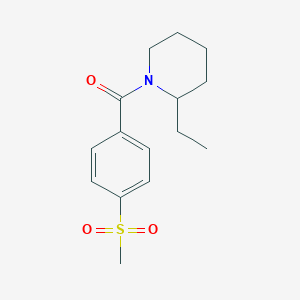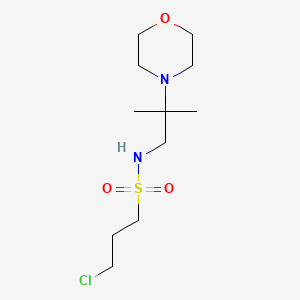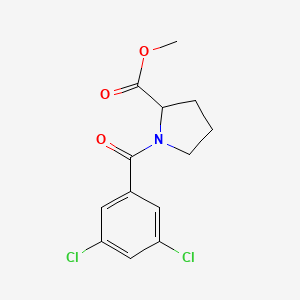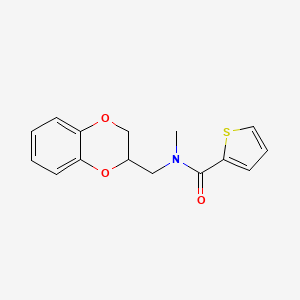
(2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone, also known as EPM or NS-106, is a novel compound that has gained attention in the scientific community due to its potential applications in research. EPM is a synthetic compound that belongs to the class of piperidine derivatives and has a molecular weight of 349.48 g/mol.
Mechanism of Action
(2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone acts as a positive allosteric modulator of the α7 nAChR by binding to a site on the receptor that is distinct from the acetylcholine binding site. This compound enhances the activity of the α7 nAChR by increasing the receptor's sensitivity to acetylcholine, resulting in increased ion channel opening and neurotransmitter release. The enhanced activity of the α7 nAChR leads to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. This compound has been shown to enhance cognitive function, improve memory, and increase attention and focus. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. This compound has a relatively short half-life of approximately 2 hours and is rapidly eliminated from the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone is its potential as a tool for scientific research. This compound can be used to study the role of the α7 nAChR in cognitive function and neuroprotection. This compound is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to the use of this compound in lab experiments. This compound has a relatively short half-life, which may limit its effectiveness in long-term studies. This compound also has potential side effects, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for research on (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone. One area of research is the development of more potent and selective positive allosteric modulators of the α7 nAChR. Another area of research is the investigation of the potential therapeutic applications of this compound in neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
Synthesis Methods
The synthesis of (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone involves the reaction between 2-ethylpiperidine and 4-methylsulfonylbenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white crystalline solid with a purity of over 95%. The synthesis method is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
(2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone has been shown to have potential applications in scientific research, particularly in the field of neuroscience. This compound acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in cognitive function, learning, and memory. This compound has been shown to enhance the activity of the α7 nAChR, leading to improved cognitive function in animal models. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(2-ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-3-13-6-4-5-11-16(13)15(17)12-7-9-14(10-8-12)20(2,18)19/h7-10,13H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFNPQDENURHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7545295.png)
![1-(4-fluorophenyl)-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7545304.png)


![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7545320.png)

![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B7545330.png)
![3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545351.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7545354.png)
![N-(2-methoxyethyl)-3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanamide](/img/structure/B7545360.png)

![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-(furan-2-yl)cyclopropane-1-carboxamide](/img/structure/B7545377.png)
![3-[(2-bromophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545381.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethylpiperazin-1-yl)propan-1-one](/img/structure/B7545386.png)